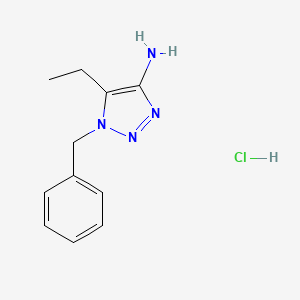
1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride depends on its specific application. In bioconjugation, the triazole ring forms stable linkages with biomolecules, allowing for efficient labeling and detection. In drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can stabilize metal ions in coordination complexes, enhancing their catalytic activity .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the ethyl group.
1-Benzyl-4-bromo-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
1-Benzyl-1H-1,2,4-triazole: Contains a different triazole ring structure.
Uniqueness: 1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of both benzyl and ethyl groups attached to the triazole ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H15ClN4 |
|---|---|
Poids moléculaire |
238.72 g/mol |
Nom IUPAC |
1-benzyl-5-ethyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-10-11(12)13-14-15(10)8-9-6-4-3-5-7-9;/h3-7H,2,8,12H2,1H3;1H |
Clé InChI |
VNJGBALZPZYKEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NN1CC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


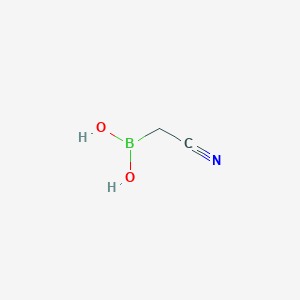
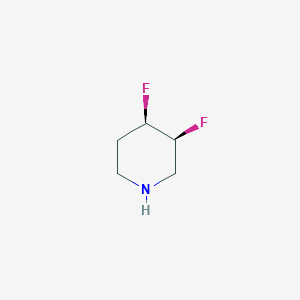
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
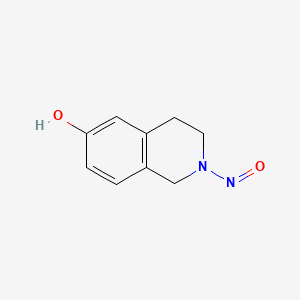
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
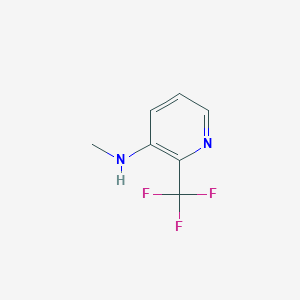
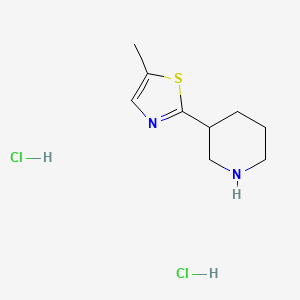
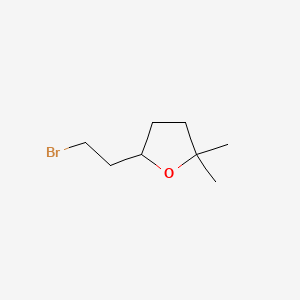
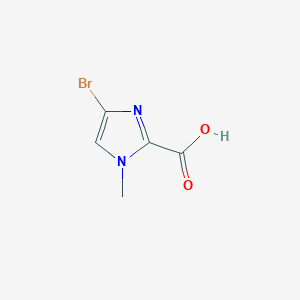
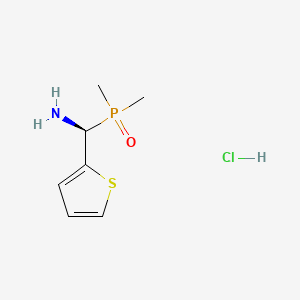


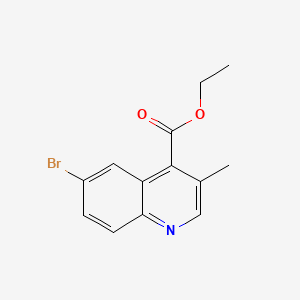
![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
